1,2,3,4-Tetrahydroisoquinolin-7-ol

概述

描述

1,2,3,4-四氢异喹啉-7-醇是异喹啉生物碱家族的一员,该家族包含大量天然产物。 该化合物因其对多种病原体和神经退行性疾病的多种生物活性而闻名 。 四氢异喹啉骨架由于其潜在的治疗应用,在科学界引起了广泛关注 .

准备方法

1,2,3,4-四氢异喹啉-7-醇可以通过多种方法合成。 一种常见的合成路线是使用锡和盐酸或钠和乙醇还原异喹啉 。 另一种方法是 Pictet-Spengler 反应,该反应涉及在脱水剂(如氧氯化磷、五氧化二磷或氯化锌)的存在下,对 β-苯乙胺的 N-酰基衍生物进行环化 .

化学反应分析

1,2,3,4-四氢异喹啉-7-醇会发生多种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成异喹啉衍生物。

还原: 还原反应可以将异喹啉转化为四氢异喹啉。

科学研究应用

Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinolin-7-ol serves as a crucial building block in the synthesis of various bioactive compounds. Its structural framework is integral in developing analogs that exhibit a range of biological activities.

1.1. Synthesis of Bioactive Compounds

- Dopamine Receptor Ligands : The compound is utilized in synthesizing selective ligands for dopamine receptors, particularly the D3 receptor. Research indicates that analogs containing the this compound motif exhibit strong affinity and selectivity for D3 receptors compared to D1 and D2 receptors . These compounds are being explored for their potential in treating neuropsychiatric disorders.

- Antimicrobial Agents : Various derivatives of this compound have shown promising antimicrobial properties against several pathogens. The compound's ability to inhibit key enzymes involved in bacterial metabolism makes it a candidate for developing new antibiotics .

Neuroprotective Properties

Research has demonstrated that this compound exhibits neuroprotective effects that may be beneficial in treating neurodegenerative diseases such as Parkinson's disease.

2.1. Mechanism of Action

The neuroprotective effects are attributed to the compound's interaction with neurotransmitter systems and its ability to modulate NMDA receptors. Studies indicate that it can protect dopaminergic neurons from toxicity induced by neurotoxins . This suggests potential applications in therapeutics aimed at preserving neuronal integrity in degenerative conditions.

2.2. Case Studies

- A study involving chronic administration of this compound in animal models revealed a significant reduction in neuronal death and preservation of dopaminergic neuron function . This reinforces its potential as a therapeutic agent in neurodegenerative diseases.

Pharmacological Insights

The pharmacological profile of this compound indicates its influence on mood regulation and cognitive function.

3.1. Antidepressant Activity

Research has highlighted the compound's potential antidepressant properties through its interaction with serotonin transporters and modulation of dopamine pathways . This positions it as a candidate for developing new antidepressant medications.

The following table summarizes the biological activities associated with this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective | NMDA receptor modulation |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Antidepressant | Dopamine receptor interaction |

| 6-Methoxy-2-methylisoquinoline | Antioxidant | Free radical scavenging |

Industrial Applications

Beyond its research applications, this compound is being explored for its utility in pharmaceutical development and agrochemicals due to its diverse biological activities . Its role as a scaffold for creating novel compounds with specific biological targets makes it valuable in drug discovery processes.

作用机制

1,2,3,4-四氢异喹啉-7-醇的作用机制涉及其与各种分子靶点和途径的相互作用。它通过与特定受体或酶结合来发挥作用,从而调节它们的活性。 这会导致细胞过程发生改变,最终导致治疗效果 .

相似化合物的比较

1,2,3,4-四氢异喹啉-7-醇可以与其他类似化合物进行比较,例如:

1,2,3,4-四氢异喹啉: 异喹啉生物碱家族的另一个成员,具有类似的生物活性.

6,7-二甲氧基-1,2,3,4-四氢异喹啉: 带有额外甲氧基基团的衍生物,这可能会改变其生物活性.

(6,7-二甲氧基-1,2,3,4-四氢-异喹啉-3-基)-甲醇: 带有甲醇基团的化合物,具有不同的化学性质.

生物活性

Introduction

1,2,3,4-Tetrahydroisoquinolin-7-ol (THIQ) is a member of the isoquinoline alkaloids, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and as a modulator of dopamine receptors. This article explores the biological activity of THIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

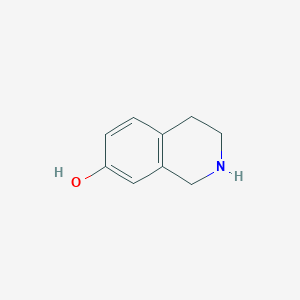

Chemical Structure and Properties

This compound has the following structural formula:

The presence of a hydroxyl group at the 7-position contributes to its unique chemical properties and biological activities.

Interaction with Dopamine Receptors

Research indicates that THIQ derivatives exhibit significant binding affinity for dopamine receptors, particularly the D3 receptor. For instance, a study demonstrated that a derivative containing a 6-methoxy group showed strong selectivity for the D3 receptor over other dopamine receptor subtypes:

| Compound | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) |

|---|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | 6479 | 1593 | 92 |

This selectivity is crucial for developing targeted therapies for conditions such as schizophrenia and drug addiction without affecting other dopamine pathways .

Neuroprotective Effects

THIQ has shown promise in neuroprotection against neurodegenerative disorders. Studies suggest that it may exert antioxidant effects and modulate neuroinflammatory processes. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating diseases like Parkinson's and Alzheimer's .

Case Studies and Experimental Results

Several studies have investigated the biological activity of THIQ:

- Neuroprotective Study : In vitro studies demonstrated that THIQ derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .

- Dopamine Modulation : A series of analogs based on THIQ were evaluated for their ability to modulate dopamine receptor activity. The results indicated that specific substitutions on the THIQ scaffold significantly influenced receptor affinity and selectivity .

- Antimicrobial Activity : THIQ derivatives have also been assessed for their antimicrobial properties against various pathogens. Some compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Dopamine Modulation | Selective binding to D3 receptors; potential treatment for addiction disorders. |

| Neuroprotection | Antioxidant properties; protects against neuronal cell death in neurodegenerative diseases. |

| Antimicrobial | Effective against various bacterial strains; potential use in infectious disease treatment. |

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10-11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADQTHXRZJGDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329303 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30798-64-2 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2,3,4-tetrahydroisoquinolin-7-ol derivatives interesting for dopamine receptor research?

A: Research indicates that incorporating a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine "head" group in specific antagonist structures leads to strong and selective binding affinity for the dopamine D3 receptor (D3R) []. This selectivity is crucial when studying the role of D3R in the central nervous system without affecting other dopamine receptor subtypes.

Q2: How do these compounds interact with the D3 receptor at a molecular level?

A: Docking studies reveal that this compound based ligands orient themselves within the D3R binding site with the arylamine "head" positioned in the orthosteric pocket and the "tail" units extending into the secondary binding pocket []. Importantly, hydrogen bonding between the ligand's phenol moiety and Ser192 in the D3R contributes significantly to binding affinity [].

Q3: What role does the secondary binding pocket play in the selectivity of these compounds for D3R over D2R?

A: The "tail" units of the ligands interact with the secondary binding pocket of D3R, stabilized by hydrogen bonding networks involving Ser 182, Tyr 365, and extracellular loop 2 (ECL2) []. These specific interactions are absent in the D2R due to structural differences in the ECL2 region, contributing to the D3R selectivity observed with these compounds [].

Q4: Has this compound been found in natural sources?

A: Yes, an N-methylated derivative, N-Methylisosalsoline (1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol), was identified as a major alkaloid in Hammada scoparia leaves []. Its structure was confirmed through NMR spectroscopy and X-ray crystallography [].

Q5: Are there any examples of this compound derivatives being used as research tools?

A: Yes, a derivative called [11C]Ro04-5595, containing the this compound core, has been synthesized and evaluated as a potential Positron Emission Tomography (PET) radiotracer for imaging the NR2B subunit of the NMDA receptor in rodent brains []. This radiotracer demonstrated favorable pharmacokinetic properties and selective binding to NR2B-rich brain regions in vivo [].

Q6: What is the significance of structure-activity relationship (SAR) studies for these compounds?

A: SAR studies are crucial for understanding how modifications to the this compound scaffold influence D3R binding affinity and selectivity []. For instance, replacing the 7-hydroxyl group with a methoxy group reduces D3R affinity, highlighting the importance of this functional group for potent interaction []. Such insights guide the development of compounds with improved potency and selectivity profiles for research or therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。